Bis(4--nitrophenyl) carbonate: A Technical Guide for Scientific Professionals
Bis(4--nitrophenyl) carbonate: A Technical Guide for Scientific Professionals
Introduction
Bis(4-nitrophenyl) carbonate (CAS Number: 5070-13-3) is a versatile and reactive organic compound extensively utilized in chemical synthesis.[1][2] This guide provides an in-depth overview of its chemical properties, applications, and handling procedures, tailored for researchers, scientists, and professionals in drug development. Its primary utility lies in its function as a coupling agent and an activated carbonate, facilitating a variety of chemical transformations.[2]
Core Chemical and Physical Properties
Bis(4-nitrophenyl) carbonate is a stable, crystalline solid at room temperature, appearing as a white to light yellow powder.[2] Key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 5070-13-3 |
| Molecular Weight | 304.21 g/mol |
| Molecular Formula | C₁₃H₈N₂O₇ |
| Melting Point | 136-139 °C (lit.) |
| Purity | Typically >98.0% (HPLC) |
| Solubility | Soluble in chloroform (B151607) and tetrahydrofuran. |
Applications in Research and Drug Development
The reactivity of bis(4-nitrophenyl) carbonate, stemming from the electron-withdrawing nature of the two 4-nitrophenyl groups, makes it a valuable reagent in several synthetic applications.[2]
Peptide Synthesis: It serves as a reagent for the preparation of activated 4-nitrophenyl esters of N-protected amino acids. These activated esters are then readily coupled with other amino acids or peptide fragments to form peptide bonds.[3]
Urea Synthesis: The compound is instrumental in the synthesis of both symmetrical and unsymmetrical ureas by reacting with amines.[2] This is a crucial reaction in the development of various pharmaceutical compounds.
Bioconjugation: In biochemistry, it is employed to link biomolecules together, a process essential for creating targeted drug delivery systems and diagnostic tools.[1]
Polymer Chemistry: It is used as a coupling agent in the production of polymers, contributing to enhanced thermal stability and mechanical strength of the resulting materials.[1]
Experimental Protocols
General Synthesis of Bis(4-nitrophenyl) carbonate
A common method for the industrial synthesis of bis(4-nitrophenyl) carbonate involves the reaction of p-nitrophenol with triphosgene (B27547) in the presence of a base.[4][5]
Materials:
-
p-Nitrophenol
-
Triphosgene
-
34% Sodium hydroxide (B78521) solution
-
Triethylamine (catalyst)
-
Sodium sulfite (B76179) (antioxidant)
-
Tap water
Procedure:
-
Dichloromethane, p-nitrophenol, sodium sulfite, triethylamine, and tap water are added to a reaction vessel and stirred for 30 minutes.[4][5]
-
A solution of triphosgene in dichloromethane and a 34% sodium hydroxide solution are slowly and simultaneously added to the reaction mixture.[4][5]
-
The reaction temperature is maintained below 25°C for 2 hours.[4][5]
-
Upon completion, the reaction mixture is transferred to a separation funnel for washing with water.[4]
-
The organic layer is then subjected to distillation to remove the solvent, followed by crystallization, cooling, separation, and drying to yield high-purity bis(4-nitrophenyl) carbonate.[4]
Application in Carbamate Synthesis for Drug Intermediates
Bis(4-nitrophenyl) carbonate is used as a phenol-activating compound in the synthesis of aminoalkylphenyl carbamates, such as the Alzheimer's drug, Rivastigmine.[6]
Materials:
-
3-(1-(Dimethylamino)ethyl) phenol (B47542)
-
Bis(4-nitrophenyl) carbonate
-
Dichloromethane
-
N-ethylmethylamine
-
Triethylamine (optional, depending on the specific protocol)
Procedure:
-
Dissolve 3-(1-(Dimethylamino)ethyl) phenol in dichloromethane.[6]
-
Add bis(4-nitrophenyl) carbonate to the solution and stir at ambient temperature.[6]
-
Monitor the reaction progress using HPLC.
-
After a few hours, add N-ethylmethylamine dropwise and continue stirring.[6]
-
The reaction mixture is then concentrated, and the product is extracted and purified.[6]
Visualized Workflows
Synthesis of Bis(4-nitrophenyl) carbonate
Caption: A generalized workflow for the industrial synthesis of Bis(4-nitrophenyl) carbonate.
Application in Peptide Coupling
Caption: A simplified workflow illustrating the role of Bis(4-nitrophenyl) carbonate in peptide synthesis.
Safety and Handling
Bis(4-nitrophenyl) carbonate is harmful if swallowed and causes skin and serious eye irritation.[7] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[7][9] The compound is moisture-sensitive and should be stored in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[7][10]
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[7][10]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[9][10]
Conclusion
Bis(4-nitrophenyl) carbonate is a key reagent in modern organic synthesis with significant applications in the pharmaceutical and materials science industries. Its ability to act as an efficient coupling agent makes it indispensable for the synthesis of peptides, ureas, and other complex organic molecules. Proper understanding of its properties, applications, and safety precautions is essential for its effective and safe utilization in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. BIS(4-NITROPHENYL) CARBONATE | 5070-13-3 [chemicalbook.com]
- 4. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]
- 6. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 7. fishersci.de [fishersci.de]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
